Carisoprodol - 78-44-4

Carisoprodol

Catalog Number: EVT-262933
CAS Number: 78-44-4
Molecular Formula: C12H24N2O4
Molecular Weight: 260.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carisoprodol is a centrally acting skeletal muscle relaxant. [, , , , , ] It was first introduced in the 1950s for the relief of back pain and muscle spasms. [] Chemically, it is closely related to meprobamate, its primary active metabolite. [, , , , ] While primarily recognized for its muscle relaxant properties, carisoprodol also exhibits weak anticholinergic, antipyretic, and analgesic properties. []

Meprobamate

    S-Mephenytoin

    • Relevance: Individuals classified as poor metabolizers of S-mephenytoin exhibit a reduced capacity to metabolize carisoprodol, leading to higher carisoprodol plasma concentrations and a potentially increased risk of adverse effects [, , ]. This suggests a shared metabolic pathway for carisoprodol and S-mephenytoin, primarily mediated by CYP2C19.

    Debrisoquine

    • Relevance: Unlike S-mephenytoin, the polymorphic metabolism of debrisoquine does not appear to influence the elimination of carisoprodol or meprobamate []. This suggests that CYP2D6, the primary enzyme responsible for debrisoquine metabolism, does not play a significant role in the metabolism of carisoprodol.

    Pentobarbital

    • Relevance: Pentobarbital substitutes for carisoprodol in drug discrimination studies with carisoprodol-trained rats []. This suggests that carisoprodol may share similar pharmacological effects with barbiturates like pentobarbital, likely through modulation of GABAA receptors.

    Chlordiazepoxide

    • Relevance: Similar to pentobarbital, chlordiazepoxide also substitutes for carisoprodol in drug discrimination studies [], indicating potential overlapping pharmacological effects between carisoprodol and benzodiazepines. This further supports the involvement of GABAA receptors in carisoprodol's mechanism of action.

    Acetaminophen

    • Relevance: Acetaminophen is frequently detected in combination with carisoprodol in cases of drug intoxication and driving under the influence [, ]. This co-occurrence highlights the potential for polydrug abuse involving carisoprodol and other commonly misused substances.

    Propoxyphene

    • Relevance: Propoxyphene was frequently found as a co-intoxicant with carisoprodol in a review of carisoprodol-related deaths []. The combined use of these drugs appears to be particularly dangerous, likely due to their additive central nervous system depressant effects.

    Tramadol

    • Relevance: Individuals who misuse carisoprodol have reported combining it with tramadol to achieve enhanced relaxation and euphoria []. This combination suggests a potential for additive or synergistic effects between carisoprodol and tramadol, contributing to their abuse liability.
    Overview

    Carisoprodol is a centrally acting muscle relaxant primarily used to relieve muscle spasms and discomfort associated with acute musculoskeletal conditions. It is often prescribed alongside rest, physical therapy, and other treatments. The compound is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence.

    Source and Classification

    Carisoprodol is synthesized from the reaction of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. It belongs to the class of medications known as muscle relaxants and acts on the central nervous system to produce its therapeutic effects. The compound's chemical formula is C_12H_24N_2O_4, and it has a molecular weight of 244.34 g/mol.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of carisoprodol can be achieved through various methods, with one notable method involving the use of 5-methyl-5-propyl-1,3-dioxane-2-one as a raw material. The process includes:

    1. Aminolysis Reaction: 5-methyl-5-propyl-1,3-dioxane-2-one reacts with isopropylamine to form 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.
    2. Condensation Reaction: This intermediate is then reacted with urea under the catalysis of metal oxides to yield carisoprodol. This method is advantageous due to its mild reaction conditions and stable yields, making it cost-effective for large-scale production .
    Molecular Structure Analysis

    Structure and Data

    Carisoprodol's molecular structure features a central dioxane ring that contributes to its pharmacological activity. The structural formula can be represented as follows:

    Carisoprodol C12H24N2O4\text{Carisoprodol }C_{12}H_{24}N_{2}O_{4}

    The compound exhibits chirality due to the presence of asymmetric carbon atoms, which may influence its biological activity.

    Chemical Reactions Analysis

    Reactions and Technical Details

    Carisoprodol undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

    1. Aminolysis: The reaction of dioxane derivatives with amines forms carbamate intermediates.
    2. Condensation: The formation of carisoprodol from its precursors involves condensation reactions that release ammonia, simplifying purification processes.
    3. Degradation: In pharmaceutical formulations, carisoprodol can degrade under acidic or basic conditions, necessitating stability studies to ensure efficacy .
    Mechanism of Action

    Process and Data

    Carisoprodol exerts its muscle-relaxing effects primarily through modulation of neurotransmitter activity in the central nervous system. It is believed to inhibit polysynaptic reflexes in the spinal cord and brain, leading to reduced muscle tone and alleviation of discomfort associated with muscle spasms. The exact mechanism involves interaction with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Carisoprodol possesses several notable physical and chemical properties:

    • Appearance: White crystalline powder
    • Solubility: Soluble in organic solvents like ethanol and chloroform; poorly soluble in water
    • Melting Point: Approximately 154–156 °C
    • pH Stability: Maintains stability within a pH range of 4–7, but degrades outside this range .

    These properties are critical for formulation development in pharmaceutical applications.

    Applications

    Scientific Uses

    Carisoprodol is primarily used in clinical settings for the treatment of muscle spasms associated with acute pain conditions. Its applications extend beyond mere symptomatic relief; it has been studied for potential utility in managing chronic pain syndromes and as an adjunct therapy in rehabilitation settings. Furthermore, analytical methods such as high-performance liquid chromatography have been developed for quantifying carisoprodol in pharmaceutical formulations, ensuring quality control during manufacturing processes .

    Neuropharmacological Mechanisms of Carisoprodol Action

    Central Nervous System Modulation via GABAA Receptor Interactions

    Carisoprodol directly modulates GABAA receptor function through mechanisms distinct from its metabolic conversion to meprobamate. Electrophysiological studies using whole-cell patch-clamp techniques demonstrate that carisoprodol allosterically potentiates GABA-induced chloride currents in human α1β2γ2 GABAA receptors—the predominant synaptic configuration in the mammalian brain. At clinically relevant concentrations (0.1-1 mM), carisoprodol enhances chloride influx by prolonging channel opening bursts, similar to barbiturates but dissimilar to benzodiazepines. This modulation is picrotoxin-sensitive and occurs without requiring the presence of GABA, indicating partial agonist properties [1] [4].

    Table 1: Molecular Actions of Carisoprodol at GABAA Receptors

    MechanismExperimental EvidenceReceptor Specificity
    Allosteric potentiationIncreased Cl- currents in α1β2γ2 receptors at EC20 GABA concentrationsα1β2γ2 > ρ1 (homomeric); No activity at glycine α1 receptors
    Direct gatingPicrotoxin-sensitive inward currents in absence of GABASpecific to GABAA pentamers
    Subunit dependenceNo modulation in homomeric ρ1 GABA receptorsRequires γ2-containing receptors

    Notably, carisoprodol's efficacy exceeds that of meprobamate in both allosteric modulation and direct gating. At millimolar concentrations, carisoprodol generates currents ~200% larger than equimolar meprobamate, suggesting its primary metabolite is not solely responsible for GABAergic effects [1].

    Allosteric Modulation of GABAA Subunits Independent of Meprobamate Metabolism

    Carisoprodol’s binding site overlaps with barbiturate pockets at β-α subunit interfaces in the transmembrane domain. This interaction stabilizes the open-channel conformation independently of the benzodiazepine site, as evidenced by insensitivity to flumazenil blockade in drug discrimination studies. Mutagenesis studies on ρ1(W328M) subunits confirm barbiturate-like binding kinetics, where tryptophan-to-methionine mutations confer sensitivity absent in wild-type receptors [4] [7].

    Barbiturate-Like Behavioral Effects in Preclinical Models

    In vivo studies corroborate carisoprodol’s barbiturate-mimetic profile. Rodents administered carisoprodol (100-200 mg/kg IP) exhibit locomotor depression within 8-12 minutes—faster than meprobamate’s onset. Bemegride, a barbiturate antagonist, reverses carisoprodol-induced ataxia, while flumazenil does not. Drug discrimination assays show complete substitution with pentobarbital but only partial substitution with benzodiazepines, confirming mechanistic divergence [1] [4].

    Interneuronal Activity Alterations in Descending Reticular Formation and Spinal Cord

    Beyond GABAA modulation, carisoprodol inhibits polysynaptic reflexes through interneuron depression in the spinal cord and brainstem. The drug suppresses glutamate-mediated excitatory transmission in the descending reticular formation—a key regulator of spinal motor neuron activity. This reduces fusimotor-driven muscle tone without direct neuromuscular junction effects [1] [3].

    Table 2: CNS Targets for Carisoprodol-Mediated Interneuronal Modulation

    Neuroanatomical SiteFunctional EffectReceptor Involvement
    Descending reticular formation↓ Excitatory transmission to α-motor neuronsGABAA-α3 (extrasynaptic)
    Spinal cord interneurons↓ Polysynaptic reflex arcs; ↑ presynaptic inhibitionGABAA-α2/δ subunits
    Substantia nigra pars reticulataAlters basal ganglia output to thalamocortical pathwaysGABAA-α1βγ2 (synaptic); α4βδ (tonic)

    Region-specific GABAA receptor subtypes mediate these effects. In the spinal cord, α2-containing receptors dominate presynaptic inhibition, while δ-subunit-containing extrasynaptic receptors in the reticular formation enable tonic inhibition. Carisoprodol’s lipophilicity (logP 2.5) facilitates blood-brain barrier penetration, concentrating in these regions at levels 3× plasma concentrations [1] [3].

    Comparative Neuropharmacology of Carisoprodol and Meprobamate

    Metabolic Conversion and Functional Divergence

    Carisoprodol undergoes hepatic N-dealkylation primarily via CYP2C19 to form meprobamate. Pharmacogenetic studies reveal 4× lower carisoprodol clearance in CYP2C19 poor metabolizers, leading to prolonged exposure. Paradoxically, these individuals show reduced meprobamate formation yet experience enhanced sedation, suggesting carisoprodol itself contributes significantly to CNS effects [7].

    Table 3: Neuropharmacological Comparison of Carisoprodol and Meprobamate

    ParameterCarisoprodolMeprobamate
    GABAA direct gating EC5078 µM (α1β2γ2)>300 µM (α1β2γ2)
    Allosteric potentiation180% of baseline Cl- current at 100 µM120% of baseline Cl- current at 100 µM
    Behavioral onset (rodents)8-12 min20-30 min
    Primary molecular targetBarbiturate site (β-α interface)Benzodiazepine-like site (α-γ interface)

    Distinct In Vivo Profiles and Receptor Signatures

    While both compounds exhibit sedative properties, carisoprodol uniquely induces agitation and bizarre movements in overdose—effects not seen with meprobamate. Electrophysiologically, carisoprodol prolongs GABAA burst duration 2× longer than meprobamate at equivalent concentrations. Drug discrimination studies in carisoprodol-trained rats show only partial substitution with meprobamate (60-70%), indicating non-identical receptor interactions [1] [6].

    Human pharmacodynamic studies using electromyography (EMG) and dynamometry demonstrate that carisoprodol’s muscle relaxant effects peak at 1.5 hours post-dose—prior to significant meprobamate accumulation. Psychomotor impairment correlates better with carisoprodol concentrations (r=0.82) than meprobamate (r=0.54), confirming parent compound activity [6].

    Properties

    CAS Number

    78-44-4

    Product Name

    Carisoprodol

    IUPAC Name

    [2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate

    Molecular Formula

    C12H24N2O4

    Molecular Weight

    260.33 g/mol

    InChI

    InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)

    InChI Key

    OFZCIYFFPZCNJE-UHFFFAOYSA-N

    SMILES

    CCCC(C)(COC(=O)N)COC(=O)NC(C)C

    Solubility

    less than 1 mg/mL at 67.1 °F (NTP, 1992)
    slightly soluble
    Soluble in most common organic solvents; practically insoluble in vegetable oils
    In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C
    7.92e-01 g/L

    Synonyms

    Carisoma
    Carisoprodate
    Carisoprodol
    Isobamate
    Isomeprobamate
    Isopropylmeprobamate
    Mio Relax
    Soma
    Somalgit
    Soprodol
    Vanadom

    Canonical SMILES

    CCCC(C)(COC(=O)N)COC(=O)NC(C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.